



Application Notes and Protocols: Synthesis of 2-Phenylacetoacetonitrile

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Compound of Interest		
Compound Name:	2-Phenylacetoacetonitrile	
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These application notes provide a detailed protocol for the synthesis of **2- phenylacetoacetonitrile**, a valuable intermediate in organic synthesis. The primary method described is the Claisen condensation of benzyl cyanide and ethyl acetate, facilitated by a strong base, sodium ethoxide. This documentation is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Reaction Scheme

The overall reaction involves the condensation of benzyl cyanide with ethyl acetate in the presence of sodium ethoxide to form the sodium salt of **2-phenylacetoacetonitrile**, which is then neutralized with acetic acid to yield the final product.

Chemical Equation:

 $C_6H_5CH_2CN + CH_3COOC_2H_5 + NaOC_2H_5 \rightarrow [C_6H_5CH(CN)COCH_2]Na + 2C_2H_5OH_2CH_5CH_2CN + CH_3COOC_2H_5 + NaOC_2H_5 \rightarrow [C_6H_5CH(CN)COCH_2]Na + 2C_2H_5OH_2CN + CH_3COOC_2H_5 + NaOC_2H_5 + NaOC_2H$

[C₆H₅CH(CN)COCH₂]Na + CH₃COOH → C₆H₅CH(CN)COCH₃ + CH₃COONa

Experimental Protocols

This protocol is adapted from the well-established procedure published in Organic Syntheses. [1]

1. Preparation of Sodium Ethoxide Solution



- In a 2-liter round-bottomed flask equipped with a reflux condenser, add 700 mL of absolute ethanol.
- Carefully add 60 g (2.6 gram atoms) of clean sodium metal in small portions to the ethanol to control the exothermic reaction.
- Allow the reaction to proceed until all the sodium has dissolved, forming a solution of sodium ethoxide.

2. Condensation Reaction

- To the hot sodium ethoxide solution, add a mixture of 234 g (2 moles) of pure benzyl cyanide and 264 g (3 moles) of dry ethyl acetate.[1]
- Shake the mixture thoroughly to ensure homogeneity.
- Attach a calcium chloride tube to the top of the condenser to protect the reaction from atmospheric moisture.
- Heat the reaction mixture on a steam bath for two hours.[1]
- After heating, allow the mixture to stand overnight at room temperature.
- 3. Isolation of the Sodium Salt
- The following morning, the reaction mixture will have solidified. Break up any lumps with a wooden rod.
- Cool the mixture in a freezing mixture to -10°C and maintain this temperature for two hours.
- Collect the precipitated sodium salt of 2-phenylacetoacetonitrile by suction filtration using a Büchner funnel.
- Wash the filter cake four times with 250 mL portions of diethyl ether to remove unreacted starting materials and byproducts.[1] The resulting filter cake should be nearly colorless.
- 4. Precipitation of **2-Phenylacetoacetonitrile**



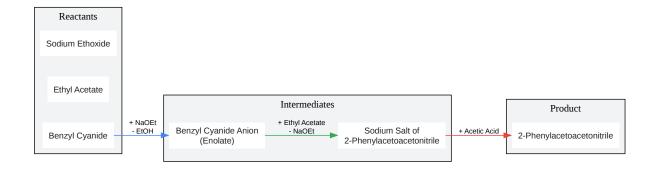
- Dissolve the ether-washed sodium salt in 1.3 liters of distilled water at room temperature.
- Cool the aqueous solution to 0°C in an ice bath.
- Slowly add 90 mL of glacial acetic acid with vigorous shaking, while ensuring the temperature of the solution does not exceed 10°C.[1]
- The 2-phenylacetoacetonitrile will precipitate out of the solution. If an oil separates initially, continue to cool and stir until it crystallizes.
- Collect the crystalline product by suction filtration.
- Wash the crystals on the funnel four times with 250 mL portions of water.[1]
- 5. Purification (Recrystallization)
- The crude product can be purified by recrystallization from methanol.
- Dissolve the moist product in a minimal amount of hot methanol (approximately 100 mL).[1]
- Filter the hot solution to remove any insoluble impurities.
- Cool the filtrate with stirring to -10°C to induce crystallization.[1]
- Collect the purified crystals by suction filtration and wash them with a small amount of cold (-10°C) methanol.[1]
- Dry the crystals to obtain pure **2-phenylacetoacetonitrile**.

Data Presentation



Reagent/Pr oduct	Molar Mass (g/mol)	Amount Used	Moles	Yield	Melting Point (°C)
Sodium	22.99	60 g	2.6	-	-
Benzyl Cyanide	117.15	234 g	2.0	-	-
Ethyl Acetate	88.11	264 g	3.0	-	-
2- Phenylacetoa cetonitrile	145.16	-	-	173–191 g (54–60%)[1]	88.5–89.5[1]

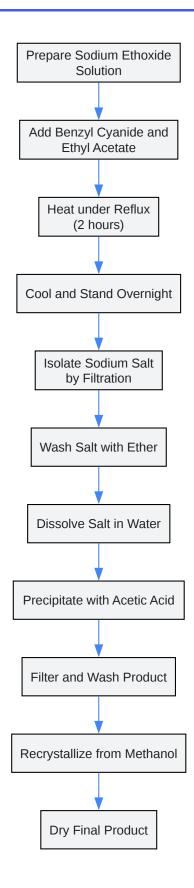
Visualizations



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Caption: Reaction mechanism for the synthesis of **2-phenylacetoacetonitrile**.





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References

- 1. Organic Syntheses Procedure [orgsyn.org]
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